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These application notes provide a comprehensive overview and detailed protocols for the high-
throughput screening (HTS) of targeted radiopharmaceuticals, with a focus on antibody-drug
conjugates (ADCs) and small molecule radioconjugates. While the specific compound "FPI-
1465" appears to be a typographical error, this document will focus on the principles and
methodologies applicable to the discovery and characterization of similar targeted alpha
therapies, such as Fusion Pharmaceuticals' FPI-1434 and FPI-2265.

Introduction to Targeted Alpha Therapies

Targeted alpha therapies (TATs) are an emerging class of cancer treatments that deliver potent
alpha-emitting radionuclides, such as Actinium-225 (225Ac), directly to cancer cells. This is
achieved by linking the radionuclide to a targeting moiety, such as a monoclonal antibody or a
small molecule, that specifically binds to a tumor-associated antigen or receptor. The high
linear energy transfer and short path length of alpha particles result in highly localized and
potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissue.

The development of novel TATs requires robust screening methodologies to identify targeting
ligands with optimal binding affinity, specificity, and internalization properties. High-throughput
screening allows for the rapid evaluation of large libraries of candidates to select promising
leads for further development.
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Key Compounds and Targets

While "FPI-1465" is not identified in the current literature, we will focus on two pertinent
examples from Fusion Pharmaceuticals' pipeline to illustrate the screening principles:

e FPI-1434: An antibody-drug conjugate targeting the Insulin-like Growth Factor 1 Receptor
(IGF-1R), which is overexpressed in various solid tumors. FPI-1434 consists of a humanized
monoclonal antibody linked to 225Ac.[1][2][3]

o FPI-2265: A small molecule radioconjugate targeting the Prostate-Specific Membrane
Antigen (PSMA), a well-validated target in prostate cancer. FPI-2265 is composed of a
PSMA-binding ligand coupled to 225Ac.[4][5]

High-Throughput Screening for Targeted
Radiopharmaceuticals

The primary goal of HTS in this context is to identify and characterize ligands (antibodies or
small molecules) that bind with high affinity and specificity to the target of interest. Radioligand
binding assays are the gold standard for this purpose and can be adapted for a high-
throughput format.[6]

Technology Profile: Scintillation Proximity Assay (SPA)

Scintillation Proximity Assay (SPA) is a homogeneous and highly sensitive technology well-
suited for HTS of radioligands.[7][8][9][10] In an SPA, the target molecule (e.g., IGF-1R or
PSMA) is immobilized onto a scintillant-impregnated microsphere. When a radiolabeled ligand
binds to the target, it comes into close proximity with the microsphere, causing the scintillant to
emit light. Unbound radioligand in the solution is too distant to excite the scintillant. This
eliminates the need for separation of bound and free radioligand, making it amenable to
automation.[11]

Experimental Protocols

The following are generalized high-throughput screening protocols for identifying and
characterizing targeting moieties for TATs, inspired by the development pathways of
compounds like FPI-1434 and FPI-2265.
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Protocol 1: High-Throughput Primary Screening of Small
Molecule Ligands for PSMA

This protocol describes a competitive binding SPA to screen a library of small molecules for
their ability to bind to PSMA.

Objective: To identify small molecule "hits" that bind to PSMA with high affinity.
Materials:

e Recombinant human PSMA protein

Scintillation Proximity Assay (SPA) beads (e.g., PVT-based)

[177Lu]-PSMA-617 (or another suitable radiolabeled PSMA ligand) as the tracer

Small molecule compound library

Assay buffer (e.g., Tris-HCI, pH 7.4, with 10 mM MgCI2, 1 mM EDTA, and 0.1% BSA)

384-well microplates

Microplate scintillation counter
Methodology:
e Immobilization of PSMA on SPA Beads:

o Couple recombinant human PSMA protein to SPA beads according to the manufacturer's
instructions. This may involve using streptavidin-coated beads and biotinylated PSMA or
other covalent coupling chemistries.

o Wash the beads to remove any unbound protein.
o Resuspend the PSMA-coated beads in assay buffer to a final concentration of 1 mg/mL.

o Assay Plate Preparation:
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o Using an automated liquid handler, add 10 L of the PSMA-coated SPA bead suspension
to each well of a 384-well microplate.

o Add 5 pL of test compound from the small molecule library (typically at a concentration of
10 pM in assay buffer with DMSO). For control wells, add 5 pL of assay buffer with DMSO
(for total binding) or a high concentration of a known PSMA ligand (e.g., 10 uM unlabeled
PSMA-617) for non-specific binding.

o Add 5 pL of [177Lu]-PSMA-617 (at a concentration equal to its Kd for PSMA) to all wells.

e Incubation:

o Seal the microplate and incubate at room temperature for 1-4 hours with gentle shaking to
allow the binding reaction to reach equilibrium.

o Data Acquisition:
o Measure the light output from each well using a microplate scintillation counter.
Data Analysis:

o Calculate the percent inhibition for each test compound using the following formula: %
Inhibition = 100 * (1 - (Signal_compound - Signal_NSB) / (Signal_total - Signal_NSB)) where:

o Signal_compound is the signal from the well with the test compound.
o Signal_NSB is the signal from the non-specific binding control wells.
o Signal_total is the signal from the total binding control wells.

« |dentify "hits" as compounds that exhibit a percent inhibition above a predefined threshold
(e.g., >50%).

Protocol 2: High-Throughput Screening of Monoclonal
Antibodies for IGF-1R Binding

This protocol outlines a cell-based high-throughput assay to screen a library of monoclonal
antibodies for their ability to bind to IGF-1R expressed on the surface of cancer cells.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8531612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Obijective: To identify monoclonal antibodies that bind with high affinity to cell-surface IGF-1R.
Materials:

e A cancer cell line with high expression of IGF-1R (e.g., MCF-7)

e Monoclonal antibody library

e [125I]-IGF-1 or a radiolabeled anti-IGF-1R antibody as the tracer
e Cell culture medium and supplements

e Binding buffer (e.g., HBSS with 0.1% BSA)

o 384-well clear bottom microplates

 Scintillation counter or gamma counter

Methodology:

o Cell Plating:

o Seed the IGF-1R expressing cells into 384-well microplates at a density of 10,000 cells
per well and allow them to adhere overnight.

o Assay Plate Preparation:
o Wash the cells once with binding buffer.

o Add 10 pL of test antibody from the library to the appropriate wells. For control wells, add
binding buffer (total binding) or a high concentration of a known anti-IGF-1R antibody
(non-specific binding).

o Add 10 pL of the radiolabeled tracer to all wells.
e Incubation:

o Incubate the plate at 4°C for 2-4 hours to allow binding to occur while minimizing
internalization.
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e Washing and Lysis:
o Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

o Add 20 puL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10
minutes to solubilize the cells.

o Data Acquisition:

o Transfer the lysate to a scintillation vial or a plate compatible with a gamma counter and
measure the radioactivity.

Data Analysis:
o Calculate the percent inhibition for each test antibody as described in Protocol 1.
« |dentify "hits" as antibodies that demonstrate significant inhibition of tracer binding.

Data Presentation

Quantitative data from primary and secondary screens should be organized into clear and
concise tables for easy comparison and hit selection.

Table 1: Example Data Summary from a Primary HTS for PSMA Ligands

Compound ID Concentration (M) % Inhibition Hit (Yes/No)
SM-001 10 85 Yes
SM-002 10 12 No
SM-003 10 62 Yes

Table 2: Example IC50 Data from a Secondary Screen of Anti-IGF-1R Antibodies
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Antibody ID IC50 (nM)

Ab-01 5.2
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Caption: Mechanism of action for FPI-1434 targeted alpha therapy.
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Caption: Generalized workflow for high-throughput screening of targeted radiopharmaceuticals.
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Conclusion

The application of high-throughput screening methodologies, such as the Scintillation Proximity
Assay, is crucial for the efficient discovery and development of novel targeted alpha therapies.
By adapting and optimizing these assays for specific targets like PSMA and IGF-1R,
researchers can rapidly identify potent and selective ligands for the next generation of cancer
treatments. The protocols and data presentation formats outlined in these notes provide a
framework for conducting and interpreting HTS campaigns in the field of radiopharmaceutical
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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